molecular formula C8H15NO2 B7966958 Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate

Cat. No.: B7966958
M. Wt: 157.21 g/mol
InChI Key: ZORUKIWYFWDAKK-RQJHMYQMSA-N
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Description

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is a chemical compound with a specific stereochemistry, making it a chiral molecule. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperidine.

    Protection and Functionalization: The amino group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Methylation: The protected piperidine undergoes methylation at the 2-position using a methylating agent like methyl iodide under basic conditions.

    Carboxylation: The carboxylate group is introduced at the 3-position through a carboxylation reaction, often using carbon dioxide or a carboxylating reagent.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or carboxylate positions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of agrochemicals, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Rel-methyl (2R,3S)-3-(tert-butoxycarbonyl)amino)piperidine-2-carboxylate
  • **Rel-methyl (2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylate
  • **Rel-(2R,3S)-3-methoxypyrrolidine-2-carboxylate

Uniqueness

Rel-methyl (2R,3S)-2-methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (2R,3S)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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